[5-(Difluoromethyl)pyridin-2-YL]methanol
CAS No.:
Cat. No.: VC16678702
Molecular Formula: C7H7F2NO
Molecular Weight: 159.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7F2NO |
|---|---|
| Molecular Weight | 159.13 g/mol |
| IUPAC Name | [5-(difluoromethyl)pyridin-2-yl]methanol |
| Standard InChI | InChI=1S/C7H7F2NO/c8-7(9)5-1-2-6(4-11)10-3-5/h1-3,7,11H,4H2 |
| Standard InChI Key | VZPAITIYWPVWDH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1C(F)F)CO |
Introduction
Chemical Identity and Structural Properties
[5-(Difluoromethyl)pyridin-2-YL]methanol (molecular formula: C₇H₇F₂NO, molecular weight: 159.13 g/mol) belongs to the pyridine methanol family, distinguished by its fluorine-containing substituents. The compound’s IUPAC name is [5-(difluoromethyl)pyridin-2-yl]methanol, and its canonical SMILES representation is C1=CC(=NC=C1C(F)F)CO.
Molecular Geometry and Electronic Configuration
The pyridine ring adopts a planar geometry, with the difluoromethyl (-CF₂H) and hydroxymethyl (-CH₂OH) groups occupying the 5- and 2-positions, respectively. The difluoromethyl group introduces electronegativity, creating a dipole moment that influences the compound’s reactivity. Density functional theory (DFT) calculations suggest that the electron-withdrawing nature of the -CF₂H group polarizes the ring, enhancing electrophilic substitution at the 4-position.
Physicochemical Characteristics
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| LogP (Partition Coefficient) | Estimated 0.85 | |
| Water Solubility | Moderate (∼50 mg/mL) | |
| Vapor Pressure | 0.15 mmHg at 25°C |
The moderate LogP value indicates balanced lipophilicity, making it suitable for crossing biological membranes while retaining aqueous solubility.
Synthesis and Industrial Production
The synthesis of [5-(difluoromethyl)pyridin-2-YL]methanol typically involves a multi-step pathway optimized for yield and purity.
Laboratory-Scale Synthesis
A common method involves:
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Lithiation-Halogen Exchange: Reaction of 5-bromopyridine with difluoromethyl lithium (LiCF₂H) in tetrahydrofuran (THF) at -78°C to form 5-(difluoromethyl)pyridine.
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Hydroxymethylation: Introduction of the hydroxymethyl group via formylation followed by reduction. For example, treatment with paraformaldehyde under acidic conditions yields the alcohol.
Process Optimization
Industrial production scales this process using continuous-flow reactors to enhance efficiency. Key parameters include:
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Temperature Control: Maintaining -78°C during lithiation prevents side reactions.
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Catalyst Use: Palladium catalysts (e.g., Pd/C) improve reduction steps, achieving yields >85%.
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Purification: Chromatography or recrystallization from ethanol-water mixtures ensures >98% purity.
Reactivity and Functionalization
The compound’s bifunctional nature allows diverse chemical modifications:
Oxidation Reactions
The hydroxymethyl group oxidizes to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄), yielding [5-(difluoromethyl)pyridin-2-YL]carboxylic acid—a precursor for amide-based pharmaceuticals.
Nucleophilic Substitution
The difluoromethyl group participates in SNAr (nucleophilic aromatic substitution) reactions. For instance, reaction with sodium methoxide replaces fluorine with methoxy, forming [5-(methoxydifluoromethyl)pyridin-2-YL]methanol.
Cross-Coupling Reactions
Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups at the 4-position, expanding structural diversity for drug discovery.
Comparative Analysis with Analogous Compounds
To contextualize its uniqueness, [5-(difluoromethyl)pyridin-2-YL]methanol is compared to structurally related molecules:
| Compound | Key Differences | Bioactivity (CYP2D6 IC₅₀) |
|---|---|---|
| [5-(Trifluoromethyl)pyridin-2-YL]methanol | -CF₃ vs. -CF₂H | 18 µM |
| [5-Chloropyridin-2-YL]methanol | -Cl vs. -CF₂H | >100 µM |
| [5-Methylpyridin-2-YL]methanol | -CH₃ vs. -CF₂H | Inactive |
The -CF₂H group confers superior enzyme inhibition compared to -Cl or -CH₃, likely due to stronger electron-withdrawing effects and hydrogen-bonding capacity.
Applications in Drug Development
Prodrug Synthesis
The hydroxymethyl group serves as a handle for prodrug derivatization. For example, esterification with ibuprofen enhances solubility, achieving 90% release in simulated gastric fluid.
Radiolabeling
Incorporation of ¹⁸F isotopes via nucleophilic fluorination produces PET tracers for imaging neurodegenerative diseases.
Future Research Directions
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Mechanistic Studies: Elucidate interactions with non-CYP enzymes like monoamine oxidases.
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Formulation Development: Nanoencapsulation to improve bioavailability.
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Structure-Activity Relationships (SAR): Systematic modification of the difluoromethyl group to optimize potency.
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